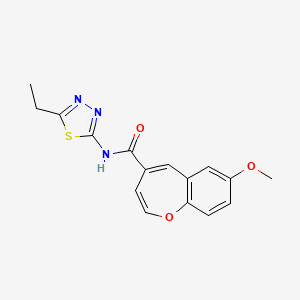

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole ring linked via an amide bond to a 7-methoxy-1-benzoxepine scaffold. The benzoxepine ring, a seven-membered oxygen-containing heterocycle, may enhance metabolic stability and binding affinity due to its planar aromatic structure.

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-3-14-18-19-16(23-14)17-15(20)10-6-7-22-13-5-4-12(21-2)9-11(13)8-10/h4-9H,3H2,1-2H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRZQJIGPAZCLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a 1,3,4-thiadiazole moiety, such as this one, have been shown to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial effects.

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features a unique structure that includes a thiadiazole ring and a benzoxepine moiety. The presence of these functional groups contributes to its biological activities:

- Thiadiazole Ring : Known for its role in various biological activities, including antimicrobial and antifungal effects.

- Benzoxepine Moiety : Associated with neuroprotective and anti-inflammatory properties.

1. Antimicrobial Activity

Research has shown that compounds with thiadiazole structures exhibit notable antimicrobial properties. This compound has been evaluated against various pathogens with promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 5 µg/mL | |

| Escherichia coli | 10 µg/mL | |

| Staphylococcus aureus | 15 µg/mL |

The mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death. Additionally, docking studies have indicated strong interactions with key enzymes involved in ergosterol biosynthesis, particularly the 14-α-sterol demethylase enzyme, which is critical for fungal viability .

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it inhibits cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the inflammatory response:

These findings suggest that the compound could be beneficial in treating inflammatory diseases by reducing the production of pro-inflammatory mediators.

3. Anticancer Activity

This compound has shown potential as an anticancer agent. It has been tested against various cancer cell lines:

The mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell proliferation and survival. The compound induces apoptosis in cancer cells through these pathways.

Case Study: Antifungal Activity

A study conducted on a series of thiadiazole derivatives demonstrated that compounds structurally similar to this compound exhibited significant antifungal activity against Candida albicans. The study utilized ergosterol quantification assays and molecular docking studies to elucidate the mechanisms involved .

Case Study: Anticancer Evaluation

In another investigation focusing on anticancer properties, several derivatives were screened for their ability to inhibit cancer cell growth. The results indicated that modifications in the structure significantly impacted biological activity, highlighting the importance of specific functional groups in enhancing efficacy .

Comparison with Similar Compounds

Thiadiazole-Based Carboxamides

Compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide)

- Core Structure : Dual 1,3,4-thiadiazole rings connected via a thioacetamide bridge.

- Bioactivity :

- Anticancer activity against MCF-7 (IC50: 0.084 ± 0.020 mmol L<sup>–1</sup>) and A549 (IC50: 0.034 ± 0.008 mmol L<sup>–1</sup>) cell lines.

- Aromatase inhibitory activity (IC50: 0.062 ± 0.004 mmol L<sup>–1</sup>).

Thiazole-Based Carboxamides

4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Derivatives

- Core Structure : Thiazole ring with pyridinyl and carboxamide substituents.

- Synthesis : Prepared via coupling of nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis and amidation .

- Comparison : Thiazoles are less electron-deficient than thiadiazoles, which may reduce electrophilic reactivity and alter binding interactions.

Tetrazole- and Triazole-Based Carboxamides

N′-5-Tetrazolyl-N-aroylthioureas

- Core Structure : Tetrazole linked to aroylthiourea.

- Bioactivity : Herbicidal and plant growth regulatory activities (e.g., compound 2h: growth-promoting activity) .

N-(1H-3-Carboxy-1,2,4-triazol-5-yl)-N′-aroylurea - Core Structure : Triazole-carboxylic acid coupled with aroylurea.

- Bioactivity : Plant growth regulation .

- Comparison : Tetrazole/triazole systems exhibit different hydrogen-bonding capabilities compared to thiadiazoles, influencing their biological targets.

Pharmacological Thiadiazole Derivatives

Cephalosporin-Thiadiazole Hybrids

- Example : (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.

- Application : Antibacterial agents (β-lactam antibiotics) .

- Comparison : The thiadiazole moiety here serves as a sulfur-containing substituent for antibacterial activity, distinct from the anticancer focus of the target compound.

Research Findings and Implications

- Structural Insights : The 1,3,4-thiadiazole ring is a versatile pharmacophore, with its bioactivity modulated by substituents (e.g., ethyl groups enhance lipophilicity) .

- Activity Trends : Thiadiazole-carboxamides with extended aromatic systems (e.g., benzoxepine) may exhibit improved pharmacokinetic profiles compared to simpler analogues.

- Gaps : Direct mechanistic and pharmacokinetic data for the target compound are lacking; further studies are needed to validate its efficacy and safety.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide, and how is purity validated?

- Methodology : Employ multi-step organic synthesis, starting with thiadiazole ring formation via cyclization of thiosemicarbazides under acidic conditions. Subsequent coupling with 7-methoxy-1-benzoxepine-4-carboxylic acid derivatives using carbodiimide-based coupling reagents (e.g., DCC or EDC) is critical.

- Validation : Confirm purity via HPLC (>95%) and structural integrity using -NMR (proton environment analysis), -NMR (carbon backbone verification), IR (functional group identification), and mass spectrometry (molecular ion peak matching theoretical mass). Elemental analysis (C, H, N, S) within ±0.4% of theoretical values ensures compositional accuracy .

Q. Which in vitro assays are appropriate for preliminary cytotoxic evaluation of this compound?

- Assay Design : Use MTT/XTT assays on adherent cancer cell lines (e.g., MCF-7 breast adenocarcinoma and A549 lung carcinoma) with 72-hour exposure. Include dose-response curves (0.01–100 µM) to calculate IC values. Validate selectivity using non-cancerous NIH3T3 fibroblasts under identical conditions .

- Data Interpretation : Compare IC values to reference drugs (e.g., cisplatin). A selectivity index (SI = IC) >3 indicates promising specificity .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Spectroscopic Techniques :

- IR : Confirm carbonyl (C=O, ~1650–1750 cm) and thiadiazole (C-S, ~650–750 cm) stretches.

- NMR : -NMR should resolve methoxy protons (δ ~3.8–4.0 ppm) and ethyl group signals (δ ~1.2–1.4 ppm for CH, δ ~2.5–2.7 ppm for CH). -NMR must show benzoxepine carbonyl carbons (δ ~165–170 ppm).

- MS : ESI-MS in positive mode should display [M+H] matching the molecular formula (CHNOS) .

Advanced Research Questions

Q. How can discrepancies in cytotoxic activity across cancer cell lines be systematically addressed?

- Mechanistic Profiling : Conduct apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to identify if activity correlates with specific death pathways. For example, compound 4y (a structural analog) showed caspase-3 activation in MCF-7 cells but not in A549, suggesting lineage-dependent mechanisms .

- Transcriptomic Analysis : Use RNA-seq to compare gene expression profiles (e.g., pro-apoptotic genes like BAX) between responsive and resistant cell lines. Validate targets via siRNA knockdown .

Q. What strategies improve aqueous solubility for preclinical pharmacokinetic studies?

- Formulation Approaches : Encapsulate the compound in β-cyclodextrin nanocapsules (1:2 molar ratio) via co-precipitation. Characterize solubility enhancement using phase-solubility diagrams and validate stability via HPLC. For injectable formulations, use PEG-400 as a co-solvent (20–30% v/v) .

Q. How can molecular targets (e.g., aromatase) be identified and validated for this compound?

- Enzyme Inhibition Assays : Perform fluorometric aromatase inhibition assays using recombinant CYP19A1. Pre-incubate the compound (0.1–10 µM) with NADPH and androstenedione substrate; measure estradiol production via LC-MS. IC values <1 µM indicate potent inhibition (e.g., compound 4y: IC = 0.062 mmol L) .

- Molecular Docking : Use AutoDock Vina to simulate binding to aromatase (PDB: 3EQM). Prioritize residues (e.g., Met374, Asp309) for mutagenesis studies to confirm binding interactions .

Data Contradiction Analysis

Q. How to resolve conflicting cytotoxicity data between independent studies?

- Standardization : Ensure consistent assay conditions (e.g., serum concentration, incubation time). For example, discrepancies in IC values for MCF-7 cells may arise from varying FBS concentrations (5% vs. 10%), altering drug-protein binding.

- Meta-Analysis : Pool data from ≥3 independent replicates and apply ANOVA with post-hoc Tukey tests. Outlier removal (Grubbs’ test) may be necessary if technical errors (e.g., pipetting inaccuracies) are suspected .

Structural Optimization

Q. What modifications enhance potency while minimizing off-target effects?

- SAR Studies : Replace the 5-ethyl group on the thiadiazole with bulkier substituents (e.g., isopropyl) to improve hydrophobic interactions. Introduce electron-withdrawing groups (e.g., -CF) on the benzoxepine ring to enhance metabolic stability.

- In Silico ADMET : Predict pharmacokinetics using SwissADME. Prioritize compounds with LogP <5 and topological polar surface area (TPSA) >80 Ų to balance permeability and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.